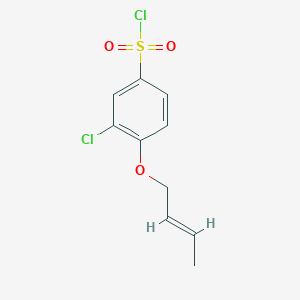
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a but-2-en-1-yloxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzenesulfonyl chloride.
Alkylation: The 3-chlorobenzenesulfonyl chloride undergoes an alkylation reaction with but-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Epoxides and Diols: Formed from the oxidation of the but-2-en-1-yloxy group.
Scientific Research Applications
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of chlorine.
4-(But-2-en-1-yloxy)-3-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
4-(But-2-en-1-yloxy)-3-iodobenzenesulfonyl chloride: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride lies in its specific reactivity profile and the influence of the chlorine atom on its chemical behavior. The presence of the chlorine atom can affect the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10Cl2O3S |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]-3-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H10Cl2O3S/c1-2-3-6-15-10-5-4-8(7-9(10)11)16(12,13)14/h2-5,7H,6H2,1H3/b3-2+ |
InChI Key |
XYIRMNSBSXSUMU-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Canonical SMILES |
CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


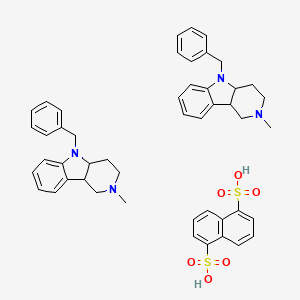
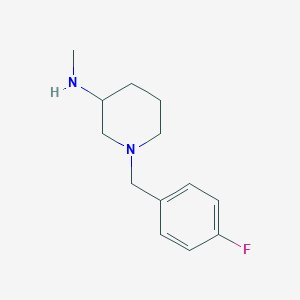
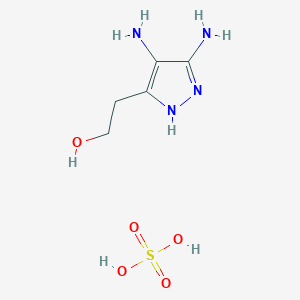
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
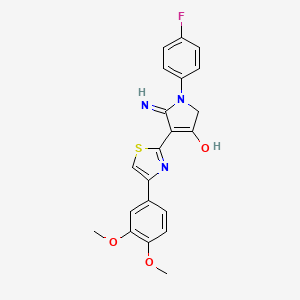
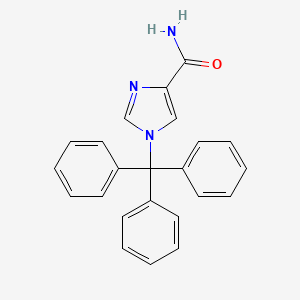
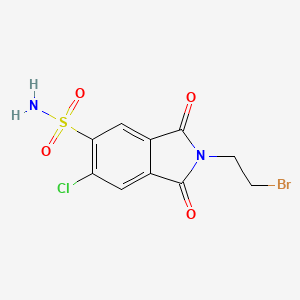
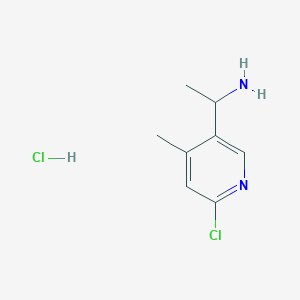
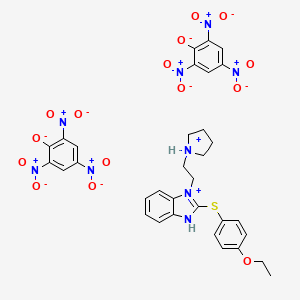
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
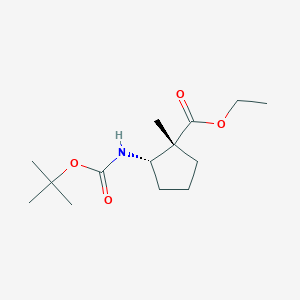
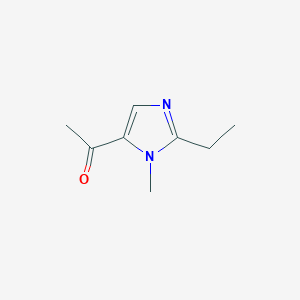
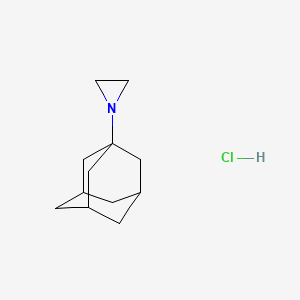
![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)
